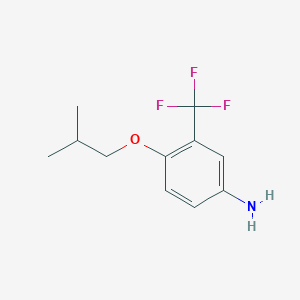

4-Isobutoxy-3-trifluoromethylphenylamine

Übersicht

Beschreibung

4-Isobutoxy-3-trifluoromethylphenylamine is a chemical compound with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol. This compound is utilized in various scientific research and development fields due to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Diazotization and Azo Coupling

The primary amine group facilitates diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium salt intermediate. This intermediate participates in coupling reactions with electron-rich aromatic compounds like phenols or anilines to yield azo dyes .

Example Reaction :

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Aqueous HCl |

| Coupling Agent | β-Naphthol or Naphthol AS |

Nucleophilic Aromatic Substitution

The trifluoromethyl group activates the aromatic ring for nucleophilic substitution at positions ortho and para to itself. Common reagents include hydroxide or alkoxide ions .

Example Reaction :

Key Considerations :

-

Regioselectivity : Substitution occurs preferentially at the 5-position (para to CF₃).

-

Leaving Groups : Halogens (e.g., Cl, Br) are typically replaced under basic conditions .

Acylation and Amide Formation

The amine group reacts with acyl chlorides or anhydrides to form amides. This reaction is critical for modifying bioactivity in pharmaceutical intermediates.

Example Reaction :

Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Pyridine or Et₃N |

| Temperature | 20–25°C |

Electrophilic Aromatic Substitution

The isobutoxy group directs electrophiles to the para position (relative to itself), while the trifluoromethyl group deactivates the ring. Common reactions include nitration and sulfonation .

Example Reaction (Nitration) :

Regiochemical Outcome :

Radical Trifluoromethylation

In the presence of radical initiators (e.g., CF₃SO₂Na and tBuONO), the trifluoromethyl group participates in tandem cyclization/elimination reactions with α,β-unsaturated carbonyls to form heterocycles like isoxazoles .

Example Reaction :

Mechanism :

-

Trifluoromethyl radical generation.

-

Cyclization with unsaturated carbonyl.

Alkylation and Reductive Amination

The amine undergoes alkylation with alkyl halides or reductive amination with aldehydes/ketones to form secondary or tertiary amines .

Example Reaction (Reductive Amination) :

Conditions :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ or NaBH₃CN |

| Solvent | MeOH or THF |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Isobutoxy-3-trifluoromethylphenylamine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Converts to oxidized products under specific conditions.

- Reduction : Yields reduced derivatives using common reducing agents.

- Substitution : Participates in nucleophilic substitution reactions.

Biological Research

The compound has been investigated for its potential biological activities:

- CNS Disorders : Studies indicate that it may influence locomotor activity in animal models, suggesting applications in treating disorders like Parkinson's disease and schizophrenia .

- Cardiovascular Applications : It modulates urotensin II receptor pathways, which are crucial for regulating blood pressure and cardiac function, indicating potential therapeutic uses in hypertension and heart failure .

Therapeutic Potential

The compound's therapeutic potential is highlighted in various studies:

- CNS Disorders : Research shows that similar compounds can significantly alter movement patterns in rodent models, indicating potential applications in treating CNS disorders .

- Cardiovascular Health : The modulation of urotensin II receptor activity suggests implications for treating cardiovascular diseases .

Case Study 1: CNS Modulation

A study conducted on the effects of phenylamines on locomotor activity demonstrated that compounds similar to this compound significantly altered movement patterns in rodent models. This suggests potential applications in treating disorders such as Parkinson's disease and schizophrenia .

Case Study 2: Cardiovascular Applications

Research indicates that the compound can influence cardiovascular health by modulating urotensin II receptor pathways. This receptor plays a crucial role in regulating blood pressure and cardiac function, making it a target for drugs aimed at treating hypertension and heart failure .

Wirkmechanismus

The mechanism of action of 4-Isobutoxy-3-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Isobutoxy-3-trifluoromethylphenylamine can be compared with other similar compounds, such as:

4-Isobutoxy-3-trifluoromethylbenzene: Lacks the amine group, making it less reactive in certain biological contexts.

3-Trifluoromethylphenylamine: Does not have the isobutoxy group, which may affect its solubility and reactivity.

4-Isobutoxyphenylamine: Lacks the trifluoromethyl group, which can influence its chemical stability and biological activity

Biologische Aktivität

4-Isobutoxy-3-trifluoromethylphenylamine, with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol, is a compound notable for its diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure includes an isobutoxy group and a trifluoromethyl group, which contribute to its distinct biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's stability and reactivity, potentially influencing its binding affinity to target proteins. This compound has been explored for its effects on the central nervous system (CNS) and cardiovascular functions, suggesting a role in modulating neurotransmitter systems and vascular responses .

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating CNS disorders, cardiovascular diseases, and metabolic conditions. For instance, studies have shown that compounds with similar structures can alter locomotor activity in animal models, indicating potential CNS-mediated effects . Additionally, the modulation of urotensin II receptor activity suggests implications for treating conditions such as heart failure and hypertension .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | CNS modulation, cardiovascular effects | Contains isobutoxy and trifluoromethyl groups |

| 3-Trifluoromethylphenylamine | Limited CNS activity | Lacks isobutoxy group |

| 4-Isobutoxyphenylamine | Moderate reactivity in biological systems | Lacks trifluoromethyl group |

CNS Disorders

A study investigating the effects of various phenylamines on locomotor activity highlighted that compounds similar to this compound significantly altered movement patterns in rodent models. This suggests potential applications in treating disorders like Parkinson's disease and schizophrenia .

Cardiovascular Applications

Research has also pointed to the compound's capacity to influence cardiovascular health by modulating urotensin II receptor pathways. This receptor is implicated in regulating blood pressure and cardiac function, making it a target for drugs aimed at treating hypertension and heart failure .

Eigenschaften

IUPAC Name |

4-(2-methylpropoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-3-8(15)5-9(10)11(12,13)14/h3-5,7H,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZNEZDWWAGQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.